molecular formula C16H12N2O3 B11842455 6-Nitrospiro[chroman-2,2'-indole]

6-Nitrospiro[chroman-2,2'-indole]

Cat. No.: B11842455
M. Wt: 280.28 g/mol
InChI Key: SAFQTCSWSPHMPW-UHFFFAOYSA-N
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Description

6-Nitrospiro[chroman-2,2’-indole] is a photochromic compound that belongs to the spiropyran family. These compounds are known for their ability to undergo reversible transformations between two isomeric forms upon exposure to light. The unique structure of 6-Nitrospiro[chroman-2,2’-indole] allows it to exhibit significant changes in its physical and chemical properties, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitrospiro[chroman-2,2’-indole] typically involves the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with salicylaldehyde derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired spiropyran structure . The process involves several steps, including the formation of an intermediate compound, which is then cyclized to produce the final product.

Industrial Production Methods

Industrial production of 6-Nitrospiro[chroman-2,2’-indole] involves scaling up the laboratory synthesis methods. The process is optimized to ensure high yield and purity of the compound. This typically involves the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-Nitrospiro[chroman-2,2’-indole] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Nitrospiro[chroman-2,2’-indole] involves its ability to undergo reversible photoisomerization. Upon exposure to ultraviolet light, the compound switches from its spiropyran form to its merocyanine form. This transformation involves a change in the molecular structure, leading to significant changes in its physical and chemical properties. The merocyanine form can revert to the original spiropyran form through thermal annealing or exposure to visible light .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitrospiro[chroman-2,2’-indole] is unique due to its specific structural configuration and the presence of the nitro group, which enhances its photochromic properties. This makes it particularly valuable in applications requiring precise control of photoisomerization and thermal reactions .

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

6-nitrospiro[3,4-dihydrochromene-2,2'-indole]

InChI

InChI=1S/C16H12N2O3/c19-18(20)13-5-6-15-11(9-13)7-8-16(21-15)10-12-3-1-2-4-14(12)17-16/h1-6,9-10H,7-8H2

InChI Key

SAFQTCSWSPHMPW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C=C3C=CC=CC3=N2)OC4=C1C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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